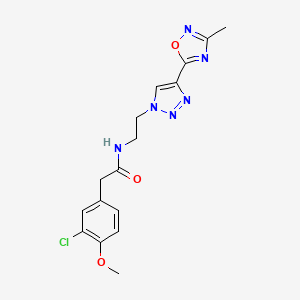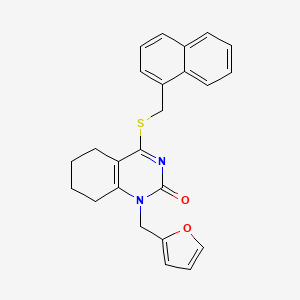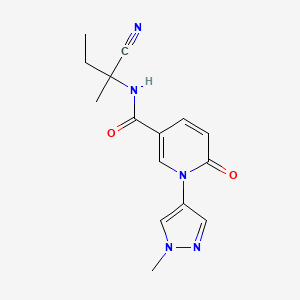
N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide, also known as C16, is a small molecule inhibitor that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, particularly in the area of cancer treatment.
Mechanism Of Action
The mechanism of action of N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine synthesis pathway, which is essential for the growth and proliferation of cancer cells. By inhibiting DHODH, N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide disrupts the pyrimidine synthesis pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical And Physiological Effects
N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide has been shown to have minimal toxicity in normal cells, indicating its potential as a selective anticancer agent. Additionally, N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide is its selectivity towards cancer cells, allowing for targeted therapy. However, the low solubility of N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide in water can pose a challenge for its use in in vivo studies. Additionally, the relatively low yield of the synthesis method may limit its availability for large-scale experiments.
Future Directions
Several future directions for the study of N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide include the investigation of its potential use in combination with other cancer treatments, the optimization of its synthesis method to increase yield and solubility, and the exploration of its potential use in the treatment of inflammatory diseases. Additionally, further studies on the mechanism of action of N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide may lead to the development of more potent and selective inhibitors of DHODH.
Conclusion:
In conclusion, N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide is a promising small molecule inhibitor that has shown potential for use in cancer treatment and other scientific research applications. Its selective targeting of cancer cells, minimal toxicity in normal cells, and anti-inflammatory effects make it a promising candidate for further study and development.
Synthesis Methods
The synthesis of N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide involves several steps, including the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with isobutyryl chloride to form 1-isobutyryl-4-methyl-1H-pyrazole-3-carboxylic acid. This intermediate is then reacted with 2-cyanobutanoyl chloride to produce N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide. The yield of the final product is approximately 60%.
Scientific Research Applications
N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. Additionally, N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been investigated for its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
properties
IUPAC Name |
N-(2-cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-4-15(2,10-16)18-14(22)11-5-6-13(21)20(8-11)12-7-17-19(3)9-12/h5-9H,4H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXBWUBJRBDBRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CN(C(=O)C=C1)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Cyanobutan-2-yl)-1-(1-methylpyrazol-4-yl)-6-oxopyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-fluorophenyl)ethyl]-N-methylamine hydrochloride](/img/no-structure.png)
![Lithium;2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2771807.png)
![4-Bromobicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B2771811.png)
![2-[(2R,4R)-4-Hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid](/img/structure/B2771812.png)
![1-(2-Methoxyphenyl)-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea](/img/structure/B2771815.png)
![5-[1-(3,5-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2771817.png)
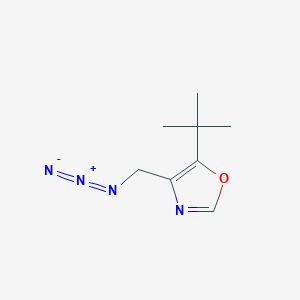
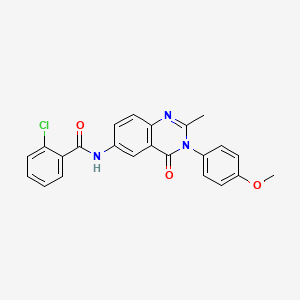
![5-(Ethoxycarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2771824.png)
![2,5-dichloro-N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B2771825.png)
![(E)-3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2771826.png)
